molecular formula C17H25N3 B4965775 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine

Cat. No.: B4965775
M. Wt: 271.4 g/mol
InChI Key: FWBYJMCGXLLPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .

Preparation Methods

The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine typically involves the reaction of tryptamine with an appropriate piperidine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the amine and carboxylic acid groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which confer unique chemical and biological properties .

Properties

IUPAC Name

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-2-20-11-8-15(9-12-20)18-10-7-14-13-19-17-6-4-3-5-16(14)17/h3-6,13,15,18-19H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYJMCGXLLPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.